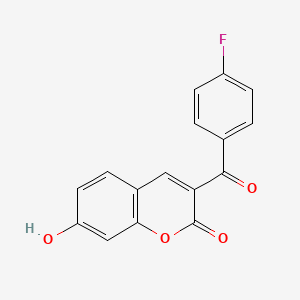
3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” is a derivative of coumarin (2H-chromen-2-one) which is a fragrant organic compound in the benzopyrone chemical class . The “3-(4-fluorobenzoyl)” part suggests a substitution at the 3rd position of the coumarin structure with a 4-fluorobenzoyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a coumarin core (a benzene ring fused to a pyrone ring), with a 4-fluorobenzoyl group attached at the 3rd position .Chemical Reactions Analysis
The chemical reactions that “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” might undergo would depend on the reaction conditions and reagents used. Typically, coumarin derivatives can undergo reactions such as halogenation, nitration, and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one” would depend on its specific molecular structure. For example, the presence of the fluorine atom might influence its reactivity and the hydroxy group could potentially form hydrogen bonds .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of coumarin derivatives, including those with hydroxyl groups such as "3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one," involves the reaction of dihydroxybenzaldehydes with cyanomethyl compounds, leading to various substituted coumarins. These compounds are explored for their absorption and fluorescence characteristics, indicating potential applications as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Fluorescent and Metal Interaction Properties
Further investigations into coumarin derivatives have revealed their fluorescence enhancement in the presence of metals, suggesting their use in spectrofluorometry for various scientific applications, including analytical, environmental, and medicinal chemistry (Gülcan et al., 2022). This property underscores the compound's potential as a selective sensor or probe in detecting metal ions.
Biological Activities
Additionally, the electrochemical and biological activities of metal complexes with coumarin derivatives, including antimicrobial and antioxidant properties, have been characterized. These studies reveal the therapeutic potential of such compounds in developing new antimicrobial agents with significant efficacy (Belkhir-Talbi et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorobenzoyl)-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFMDZHVXHDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorobenzoyl)-7-hydroxy-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

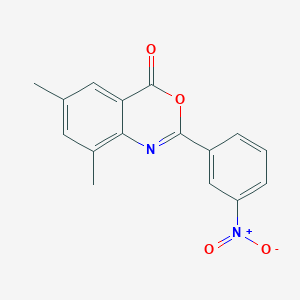
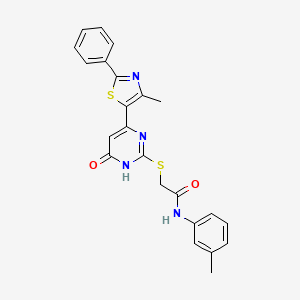
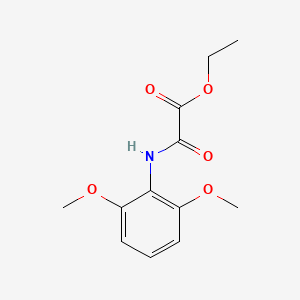
![Ethyl 4-[[2-[[5-(naphthalene-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2796180.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2796183.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2796184.png)
![3-(3,4-dimethoxyphenyl)-8-fluoro-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2796185.png)
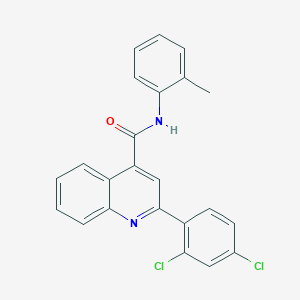

![4-Amino-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B2796191.png)
![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2796192.png)
![5-Fluoro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2796194.png)
![2-[4-(2-Chlorophenyl)phenyl]propanoic acid](/img/structure/B2796198.png)